molecular formula C4H8N4 B3124310 1-(1H-1,2,4-triazol-5-yl)ethanamine CAS No. 317830-80-1

1-(1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B3124310
CAS No.: 317830-80-1
M. Wt: 112.13 g/mol
InChI Key: IMLWJUNNDJGOPB-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-5-yl)ethanamine, supplied as its dihydrochloride salt with CAS number 856862-01-6, is a chemical building block of interest in medicinal and organic chemistry research . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its presence in compounds with a wide range of pharmacological activities . Researchers value this amine for its potential as a synthetic intermediate. Similar 1,2,4-triazole-based amines have been utilized as key precursors in the synthesis of compounds evaluated for anti-trypanosomal and antileishmanial activities, demonstrating the potential of this chemical class in parasitology research . Furthermore, structural analogs featuring the 1,2,4-triazole motif have shown significant anticonvulsant activity in preclinical models, acting through interaction with GABA-A receptors, which highlights the application of such compounds in neuroscience research . The amino group on the structure allows for further functionalization, making it a versatile precursor for constructing amides, sulfonamides, and ureas for various research applications . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWJUNNDJGOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Derivatization of CAS 1015846-51-1: A Privileged 1,2,4-Triazole Scaffold in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter building blocks that dictate the trajectory of a drug discovery program. CAS 1015846-51-1 , chemically known as, is one such privileged scaffold.

This whitepaper provides an in-depth technical roadmap for utilizing this specific amine. Rather than presenting generic chemistry, I will dissect the causality behind the synthetic choices required to derivatize this sterically hindered molecule and outline self-validating protocols that ensure high-fidelity data generation for medicinal chemistry applications.

Physicochemical Profiling & Pharmacophore Rationale

Before initiating any synthetic campaign, it is critical to understand why this specific building block is chosen. due to their robust metabolic stability and their ability to act as potent hydrogen-bond acceptors[1].

CAS 1015846-51-1 incorporates three critical pharmacophoric elements:

  • 1,2,4-Triazole Core: Provides a rigid, metabolically stable dipole that frequently acts as a kinase hinge-binder.

  • N1-Ethyl Substitution: Acts as a lipophilic vector to probe small hydrophobic pockets (e.g., the selectivity pocket in kinases) without drastically inflating the topological polar surface area (TPSA).

  • Alpha-Methyl Primary Amine: The introduction of the alpha-methyl group is a deliberate design choice. It creates a chiral center and introduces steric hindrance around the amine. Biologically, this steric bulk shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), significantly extending the pharmacokinetic half-life compared to unbranched primary amines.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 1015846-51-1Unique registry identifier.
Molecular Formula C6H12N4Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 140.19 g/mol High ligand efficiency (LE) potential.
SMILES NC(C)C1=NC=NN1CCHighlights the alpha-chiral center adjacent to the triazole.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming critical interactions with target aspartate/glutamate residues.
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)Excellent hinge-binding potential in ATP-competitive inhibitors.

Synthetic Methodologies: Overcoming Steric & Electronic Barriers

The alpha-methyl group that provides metabolic stability also introduces significant steric hindrance, complicating standard derivatization. Standard carbodiimide couplings (e.g., EDC/NHS) or unoptimized SNAr reactions will yield sluggish kinetics and poor conversions[2]. Below are the optimized, self-validating workflows designed to overcome these barriers.

HATU-Mediated Amide Coupling

To acylate this hindered amine, we must utilize[3].

The Causality: Why HATU? HATU generates an active OAt (1-hydroxy-7-azabenzotriazole) ester from the carboxylic acid. The extraordinary coupling efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming hindered amine via a hydrogen-bonded 7-membered cyclic transition state[3]. This lowers the activation energy required for the nucleophilic attack of the sterically encumbered CAS 1015846-51-1.

Self-Validating Protocol:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will turn slightly yellow, indicating the formation of the active OAt ester. Pre-activation is strictly required to prevent the amine from reacting directly with HATU to form a dead-end guanidinium byproduct[4].

  • Amine Addition: Add CAS 1015846-51-1 (1.1 eq) dropwise. Stir for 2 hours.

  • In-Process Control (IPC): Analyze a 5 µL aliquot via LC-MS.

    • Validation Check: The reaction is complete when the mass corresponding to the OAt-ester disappears and the product mass appears.

  • Workup: Dilute with EtOAc and wash vigorously with saturated aqueous NaHCO3.

    • Validation Check:[5]. The aqueous layer will extract this yellow color, providing a visual confirmation that the primary impurity has been removed.

Palladium-Catalyzed Buchwald-Hartwig Amination

For N-arylation, classical nucleophilic aromatic substitution (SNAr) fails unless the aryl halide is highly electron-deficient. Therefore, we deploy the , which utilizes palladium catalysis to forge C(sp2)-N bonds[6].

The Causality: When coupling primary amines, the catalytic cycle is prone to off-target beta-hydride elimination or the formation of unreactive palladium iodide dimers. To prevent this, we must use sterically demanding, electron-rich ligands such as BrettPhos[7]. These dialkylbiarylphosphine ligands lock the orientation of the palladium center, accelerating the critical reductive elimination step and preventing bis-arylation[8].

Self-Validating Protocol:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), CAS 1015846-51-1 (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and NaOtBu (2.0 eq) in anhydrous toluene. Sparge the mixture with ultra-pure N2 for 15 minutes.

    • Validation Check: Oxygen irreversibly oxidizes the active Pd(0) species to Pd(II). Strict color maintenance (dark red/purple) indicates a healthy catalyst resting state.

  • Reaction: Heat the sealed vessel to 90°C for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Validation Check: Complete consumption of the aryl halide confirms successful oxidative addition and subsequent reductive elimination.

  • Scavenging & Isolation: Cool to room temperature, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to Pd), and stir for 2 hours.

    • Validation Check: can cause false positives in downstream biological assays[9]. Filtration through Celite after scavenging ensures the final product contains <10 ppm residual palladium, validating the compound for in vitro testing.

Data Visualization & Logical Workflows

To streamline laboratory execution, the following logical workflows and binding models should be distributed to the synthetic team.

Workflow A CAS 1015846-51-1 (Primary Amine) B Derivatization Pathway A->B C Amide Coupling B->C Acylation D Buchwald-Hartwig B->D Arylation E HATU / DIPEA 7-Membered TS C->E F Pd / BrettPhos Reductive Elimination D->F G IPC: LC-MS Validation E->G F->G

Fig 1. Synthetic decision tree and validation workflow for amine derivatization.

Pharmacophore T 1,2,4-Triazole Core H Kinase Hinge Region (H-Bond Acceptor) T->H H-Bonding E N1-Ethyl Group L Lipophilic Pocket (Van der Waals) E->L Hydrophobic M Alpha-Methyl Amine S Solvent Channel (Vector for Linkers) M->S Derivatization

Fig 2. Pharmacophore mapping of the 1,2,4-triazole scaffold in a target binding site.

References

  • An insight on medicinal attributes of 1,2,4-triazoles . National Institutes of Health (PMC).[Link]

  • HATU - Wikipedia . Wikipedia.[Link]

  • The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition.[Link]

  • Structure of HOAt and HOAt-based coupling reagents . ResearchGate.[Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications.[Link]

  • Synthesis of amide derivatives for electron deficient amines . National Institutes of Health (PMC).[Link]

Sources

Difference between 1-(1,2,4-triazol-5-yl)ethanamine and 2-(1,2,4-triazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics, the precise spatial arrangement of pharmacophores dictates both target affinity and off-target liability. This whitepaper provides an in-depth comparative analysis of two critical positional isomers: 1-(1,2,4-triazol-5-yl)ethanamine (1-TAE) and 2-(1,2,4-triazol-5-yl)ethanamine (2-TAE) . While they share the same molecular formula (C₄H₈N₄), the migration of the primary amine from the


-carbon (in 2-TAE) to the 

-carbon (in 1-TAE) fundamentally alters their stereochemistry, physicochemical properties, and pharmacological utility.

Structural and Physicochemical Divergence

The structural dichotomy between 1-TAE and 2-TAE is a textbook example of how linker length and branching influence molecular behavior.

  • 2-TAE (The Flexible Bioisostere): In 2-TAE, the primary amine is separated from the 1,2,4-triazole ring by a highly flexible two-carbon (ethylene) linker. This linear configuration is achiral and allows the molecule to freely rotate between gauche and trans conformations. It acts as a direct bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine). The 1,2,4-triazole ring undergoes rapid 1H/4H tautomerism, mimicking the

    
    /
    
    
    
    tautomerism of histamine's imidazole ring, which is an absolute requirement for proton-transfer mechanisms in GPCR activation.
  • 1-TAE (The Rigidified Chiral Fragment): In 1-TAE, the amine and a methyl group are both bound to the

    
    -carbon directly attached to the triazole ring. This creates an 
    
    
    
    chiral center. The proximity of the electron-withdrawing triazole ring to the amine via a single bond exerts a strong inductive effect, lowering the
    
    
    of the amine compared to 2-TAE. Furthermore, the
    
    
    -methyl branch restricts the rotational degrees of freedom, locking the molecule into specific vector projections. This makes 1-TAE highly valuable in Fragment-Based Drug Discovery (FBDD), where rigid, 3D-rich fragments are preferred to minimize the entropic penalty upon binding to kinase or protease active sites.
Quantitative Data Summary
Property1-(1,2,4-triazol-5-yl)ethanamine (1-TAE)2-(1,2,4-triazol-5-yl)ethanamine (2-TAE)
IUPAC Nomenclature 1-(1H-1,2,4-triazol-5-yl)ethan-1-amine2-(1H-1,2,4-triazol-5-yl)ethan-1-amine
Molecular Weight 112.14 g/mol 112.14 g/mol
Stereochemistry Chiral (Possesses an enantiomeric center)Achiral (Linear chain)
Linker Length 1 Carbon (

-branched)
2 Carbons (

-substituted)
Estimated Amine

~8.5 - 8.8 (Inductive withdrawal by ring)~9.5 - 9.8 (Insulated by methylene groups)
Primary Application Rigid 3D fragment for FBDDHistamine H2 receptor agonist/probe

Mechanistic Pharmacology & Receptor Dynamics

The pharmacological destinies of these two compounds are dictated by their structural differences.

2-TAE is well-documented in classical physiology as a potent excitant of gastric secretion, acting directly on Histamine H2 receptors ( [1]). The mechanism relies on the flexible ethylene linker allowing the primary amine to anchor to a conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the H2 receptor. Simultaneously, the triazole ring engages in a proton-relay system with a Threonine/Aspartate pair in TM5, triggering the


 signaling cascade.

Conversely, 1-TAE cannot activate histamine receptors. The shortened linker prevents the simultaneous anchoring of the amine and the triazole ring within the GPCR binding pocket. However, its chirality allows it to act as a highly selective vector. In modern drug design, the


-methyl group of 1-TAE is utilized to probe small, adjacent hydrophobic sub-pockets in target proteins, enhancing target residence time and selectivity against off-target GPCRs.

Pathway A 2-TAE (Histamine Analogue) B Histamine H2 Receptor (GPCR) A->B Binds TM3/TM5 C Gαs Protein Activation B->C Conformational Shift D Adenylyl Cyclase Stimulation C->D GTP Exchange E cAMP Elevation D->E ATP Conversion F Gastric Acid Secretion E->F PKA Pathway

Figure 1: Signal transduction of 2-TAE mediating gastric acid secretion via H2 receptor.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and pharmacological evaluation of these isomers.

Protocol A: In Vitro GPCR Activation Assay for 2-TAE (cAMP TR-FRET)

Causality Focus: Validating GPCR agonism requires isolating the secondary messenger signal from cellular degradation mechanisms.

  • Cell Preparation: Seed HEK293 cells stably expressing the human Histamine H2 receptor into a 384-well microplate at 5,000 cells/well.

  • Compound Incubation: Treat cells with a serial dilution of 2-TAE (10 pM to 10

    
    M). Critical Step:  Co-administer 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This ensures the measured signal is a direct, undamped reflection of H2 receptor activation.
    
  • Detection: Lyse cells and add a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody.

  • Validation: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm. A decrease in signal correlates with an increase in intracellular cAMP (competition assay), validating the

    
     agonism.
    
Protocol B: Enantioselective Chiral Pool Synthesis of (S)-1-TAE

Causality Focus: Synthesizing


-chiral heterocycles requires preventing racemization during cyclization.
  • Amidation: React (S)-N-Boc-alanine with iso-butyl chloroformate and N-methylmorpholine (NMM) to form a mixed anhydride, followed by the addition of aqueous ammonia to yield (S)-N-Boc-alaninamide.

  • Thionation: Treat the amide with Lawesson's reagent in THF at 60°C. Rationale: Converting the oxo-amide to a thioamide drastically enhances the electrophilicity of the carbon center, which is necessary to drive the subsequent cyclization under milder conditions, thereby preventing the racemization of the sensitive

    
    -chiral center.
    
  • Cyclization: React the thioamide with formylhydrazine in the presence of silver carbonate (

    
    ). The silver acts as a thiophilic promoter, driving the formation of the 1,2,4-triazole core.
    
  • Deprotection & Validation: Remove the Boc group using 20% TFA in Dichloromethane. Validate the enantiomeric excess (ee > 98%) of the resulting (S)-1-TAE via chiral HPLC.

Synthesis cluster_1 1-TAE: Chiral Pool Synthesis cluster_2 2-TAE: Linear Synthesis A1 N-Boc-L-Alanine A2 Amidation & Thionation A1->A2 A3 Triazole Cyclization (Formylhydrazine) A2->A3 A4 (S)-1-TAE (Chiral Fragment) A3->A4 B1 3-Aminopropanenitrile B2 Imidate Formation B1->B2 B3 Triazole Cyclization (Formylhydrazine) B2->B3 B4 2-TAE (Achiral Bioisostere) B3->B4

Figure 2: Divergent synthetic workflows for chiral 1-TAE and linear achiral 2-TAE.

References

  • Ivy, A. C., & Liepins, K. W. (1960). Effect of 1,2,4-triazole ethylamine on gastric secretion. American Journal of Physiology, 198(3), 614-618. URL:[Link] [1]

  • Seifert, R., Wenzel-Seifert, K., Bürckstümmer, T., Pertz, H. H., Schunack, W., Elz, S., ... & Buschauer, A. (2003). Multiple Differences in Agonist and Antagonist Pharmacology between Human and Guinea Pig Histamine H1-Receptor. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1104-1115. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

An In-Depth Technical Guide to Alpha-methyl-1H-1,2,4-triazole-5-methanamine and Its Congeners: A Keystone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Alpha-methyl-1H-1,2,4-triazole-5-methanamine and its related chemical entities. The ambiguous nomenclature surrounding the initial query necessitates a broader examination of the 1-methyl-1H-1,2,4-triazole-5-methanamine core structure, a key pharmacophore in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, chemical properties, and extensive biological potential of this versatile heterocyclic scaffold.

Decoding the Nomenclature: Synonyms and Chemical Identity

The compound of interest, broadly described as "Alpha-methyl-1H-1,2,4-triazole-5-methanamine," is most precisely identified as 1-Methyl-1H-1,2,4-triazole-5-methanamine . Its unique structure, featuring a methylated 1,2,4-triazole ring with an aminomethyl substituent at the 5-position, makes it a valuable building block in medicinal chemistry.[1] The 1,2,4-triazole ring is a privileged scaffold known for its wide spectrum of pharmacological activities.[1]

Due to the complexities of chemical nomenclature and the potential for isomeric variations, a number of synonyms and closely related structures are often encountered in literature and chemical databases. Clarity on these alternatives is crucial for comprehensive literature reviews and sourcing of materials.

Systematic Name Common Synonyms CAS Number
1-Methyl-1H-1,2,4-triazole-5-methanamine1-METHYL-5-AMINOMETHYL-1,2,4-TRIAZOLE, (1-methyl-1H-1,2,4-triazol-5-yl)methanamine, (2-methyl-1,2,4-triazol-3-yl)methanamine, 3-Aminomethyl-1-methyl-1H-1,2,4-triazole, 1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine, 1-methyl-1H-1,2,4-Triazole-3-methanamine244639-03-0
1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylamine1015846-51-1
1-(1H-1,2,4-triazol-5-yl)ethanamine1-(1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, [1-(1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride856862-01-6
3-Methyl-1H-1,2,4-triazol-5-amine5-Methyl-1H-1,2,4-triazol-3-amine, 3-Amino-5-methyl-1H-1,2,4-triazole, 1H-1,2,4-Triazol-3-amine, 5-methyl-, 5-Methyl-1H-1,2,4-triazol-3-ylamine, s-Triazole, 3-amino-5-methyl-4923-01-7

Physicochemical Properties and Structural Insights

Molecular Formula: C₄H₈N₄ Molecular Weight: 112.13 g/mol [1]

The 1,2,4-triazole ring is a planar, aromatic system characterized by its high nitrogen content. This feature imparts a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor, which is critical for its interaction with biological targets.[2] The stability of the triazole ring to metabolic degradation further enhances its appeal as a core component in drug design.[1] The exocyclic aminomethyl group provides a key functional handle for further chemical modification and elaboration, allowing for the synthesis of diverse compound libraries.

Synthesis of the 1,2,4-Triazole Core: A Generalized Approach

The synthesis of 1,2,4-triazole derivatives is well-established in organic chemistry, with several classical and modern methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Two of the most common classical methods for the synthesis of the 1,2,4-triazole ring are the Pellizzari reaction and the Einhorn-Brunner reaction .

  • Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide. For example, heating a mixture of a formamide and a hydrazine derivative can yield a 1,2,4-triazole.[3]

  • Einhorn-Brunner Reaction: This reaction utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form the triazole ring.[3]

Modern Synthetic Methodologies

More contemporary approaches to 1,2,4-triazole synthesis often employ microwave irradiation or multicomponent reactions to improve yields, reduce reaction times, and enhance functional group tolerance.[4] A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields.[5]

Representative Experimental Protocol: Synthesis of a Substituted 1,2,4-Triazole

Objective: To synthesize a Schiff base from a 1,2,4-triazole precursor as an intermediate for further drug development.

Materials:

  • 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole in 20-30 mL of absolute ethanol.

  • To this solution, add 1.0 equivalent of the substituted aromatic aldehyde, also dissolved in a minimal amount of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, at which point a solid precipitate should form.[6]

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base Start Starting Materials: 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole + Aromatic Aldehyde Reaction Reaction: Absolute Ethanol, Glacial Acetic Acid (cat.), Reflux (4-6h) Start->Reaction 1. Condensation TLC Monitoring: TLC Analysis Reaction->TLC 2. In-process Control Precipitation Workup: Cooling and Precipitation TLC->Precipitation 3. Completion Filtration Purification: Filtration and Washing Precipitation->Filtration 4. Isolation Characterization Analysis: Spectroscopic Characterization Filtration->Characterization 5. Verification End Final Product: Schiff Base Derivative Characterization->End Biological_Activities cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer cluster_cns CNS Activity cluster_other Other Activities center_node 1,2,4-Triazole Core Antifungal Antifungal center_node->Antifungal Antibacterial Antibacterial center_node->Antibacterial Anticancer Anticancer center_node->Anticancer Anticonvulsant Anticonvulsant center_node->Anticonvulsant Anti_inflammatory Anti-inflammatory center_node->Anti_inflammatory Antiviral Antiviral center_node->Antiviral Antioxidant Antioxidant center_node->Antioxidant

Caption: Diverse pharmacological activities of the 1,2,4-triazole scaffold.

Conclusion and Future Directions

Alpha-methyl-1H-1,2,4-triazole-5-methanamine, and more specifically its well-defined isomer 1-Methyl-1H-1,2,4-triazole-5-methanamine, represents a chemical entity of significant interest to the drug discovery and development community. Its structural features, combined with the proven and diverse pharmacological activities of the 1,2,4-triazole scaffold, make it a compelling starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on the development of robust and scalable synthetic routes to this and related compounds. Furthermore, comprehensive biological screening of these molecules against a wide range of therapeutic targets is warranted to fully elucidate their pharmacological potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of 1,2,4-triazole-based medicines.

References

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing).

  • 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole as a Versatile Precursor in Organic Synthesis. Benchchem.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

  • synthesis of 1,2,4 triazole compounds. ISRES.

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate.

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate.

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.

  • Biological features of new 1,2,4-triazole derivatives (a literature review). National Library of Ukraine.

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PMC.

  • A Comprehensive review on 1, 2,4 Triazole. Journal of Drug Delivery and Therapeutics.

  • Organic CHEMISTRY. TSI Journals.

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate.

  • 1-methyl-1h-1,2,4-triazole-5-methanamine. PubChemLite.

  • 1-Methyl-1H-1,2,4-triazol-5-amine. MilliporeSigma.

  • 1-Methyl-1H-1,2,4-triazole-5-methanamine. Benchchem.

  • Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate.

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Semantic Scholar.

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. Research and Reviews: Journal of Chemistry.

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.

  • Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. ResearchGate.

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate.

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Engineering Asymmetry: A Technical Guide to 1,2,4-Triazole-Based Chiral Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of stereochemically defined vectors into established pharmacophores is a cornerstone of modern rational drug design. Among nitrogen-rich heterocycles, the 1,2,4-triazole motif is highly prized for its metabolic stability, strong dipole moment, and hydrogen-bonding capacity. When fused with a chiral amine center, these building blocks provide unprecedented spatial control for target interaction. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the stereoselective synthesis and application of 1,2,4-triazole-based chiral amines.

The Pharmacological Rationale: Why 1,2,4-Triazole Chiral Amines?

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, famously acting as the primary pharmacophore in blockbuster antifungal agents (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole) [1]. Its utility stems from the nucleophilic nature of the N4 nitrogen, which forms robust coordination bonds with the heme iron of cytochrome P450 enzymes (such as CYP51 and CYP19A1).

However, modern drug discovery demands high target selectivity to minimize off-target toxicity. This is where the chiral amine becomes critical. By introducing an enantiopure amine adjacent to the triazole core, chemists create a rigid, stereochemically defined vector. This chiral center dictates the spatial orientation of subsequent functional groups, allowing the molecule to exploit tight, asymmetric binding pockets adjacent to the primary active site. As highlighted in 1 [2], the stereochemistry of triazole derivatives directly governs their antiviral, antifungal, and anticancer efficacy.

Synthetic Logic: Asymmetric Methodologies

Synthesizing chiral amines directly attached to electron-deficient heterocycles is notoriously challenging due to the instability of the corresponding imines and the risk of racemization. To overcome this, the most robust, scalable, and highly diastereoselective approach utilizes Ellman’s chiral sulfinamide (tert-butanesulfinamide) as a chiral auxiliary [3].

Causality in Reagent Selection
  • Titanium(IV) Ethoxide [Ti(OEt)₄]: The 1,2,4-triazole carboxaldehyde is electronically deactivated. Ti(OEt)₄ acts as a dual-purpose reagent: a Lewis acid to activate the carbonyl carbon, and an irreversible water scavenger to drive the condensation equilibrium forward without harsh Dean-Stark conditions.

  • Facial Selectivity: The bulky tert-butyl group of the sulfinamide auxiliary creates severe steric hindrance on one face of the resulting imine. When a nucleophile (e.g., a Grignard reagent) approaches, it is forced to attack via the less hindered Re-face or Si-face (depending on the auxiliary's chirality), ensuring high diastereomeric ratios (d.r.).

G A 1,2,4-Triazole Aldehyde C Condensation Ti(OEt)4 A->C B (R)-t-Butanesulfinamide B->C D Chiral Imine C->D E Nucleophilic Addition (MeMgBr, -48°C) D->E Facial Selectivity F Diastereopure Sulfinamide E->F G Acidic Cleavage (HCl/MeOH) F->G H Enantiopure Chiral Amine G->H Retention of ee

Fig 1. Stereoselective synthesis of 1,2,4-triazole chiral amines using Ellman's auxiliary.

Experimental Protocol: Self-Validating Synthesis of (S)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

This protocol details the synthesis of a highly versatile building block, referenced extensively in medicinal chemistry [4]. Every phase includes a self-validation checkpoint to ensure the integrity of the synthetic pipeline.

Step 1: Imine Condensation
  • Setup: Under an inert argon atmosphere, dissolve 1-methyl-1H-1,2,4-triazole-5-carboxaldehyde (10.0 mmol) and (R)-(+)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of brine while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint 1: Analyze the crude mixture via ¹H NMR. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton (~8.5 ppm) validates complete conversion. Do not proceed if aldehyde remains, as it will competitively react in the next step to form racemic alcohols.

Step 2: Diastereoselective Nucleophilic Addition
  • Setup: Dissolve the crude chiral imine (approx. 10 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool the flask to -48 °C (dry ice/acetonitrile bath). Causality: CH₂Cl₂ is a non-coordinating solvent that tightens the transition state, while -48 °C maximizes the energy difference between diastereomeric pathways.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 15.0 mmol) dropwise over 20 minutes. Stir at -48 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl at -48 °C, then allow to warm to room temperature. Extract with CH₂Cl₂, dry, and concentrate.

Self-Validation Checkpoint 2: Determine the diastereomeric ratio (d.r.) via ¹H NMR of the crude mixture by integrating the distinct tert-butyl signals of the two diastereomers. A d.r. of >95:5 validates a successful asymmetric induction.

Step 3: Acidic Cleavage of the Auxiliary
  • Deprotection: Dissolve the pure sulfinamide in MeOH (20 mL) and add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours. Causality: The sulfinyl group is highly acid-labile, allowing cleavage under conditions mild enough to prevent racemization of the newly formed chiral center.

  • Isolation: Concentrate the mixture to dryness to yield the amine hydrochloride salt. Free-base using ion-exchange chromatography or aqueous NaOH extraction.

Self-Validation Checkpoint 3: Run Chiral HPLC against a racemic standard. An enantiomeric excess (ee) of >98% validates the entire protocol as a stereochemically secure system.

Quantitative Data: Optimization of Nucleophilic Addition

The choice of solvent, temperature, and organometallic reagent drastically impacts the yield and diastereoselectivity of the addition step. The data below summarizes the optimization parameters for the synthesis of 1,2,4-triazole chiral amines [5].

EntryOrganometallic ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1MeMgBrTHF04575:25
2MeMgBrTHF-786288:12
3 MeMgBr CH₂Cl₂ -48 85 96:4
4MeLiTHF-785582:18
5MeLiCH₂Cl₂-784070:30

Table 1: Optimization of reaction conditions for the diastereoselective addition to 1,2,4-triazole sulfinyl imines. Entry 3 represents the optimal thermodynamic and kinetic balance.

Application in Drug Discovery Workflows

Once synthesized, these enantiopure 1,2,4-triazole chiral amines serve as highly modular building blocks. The primary amine can be rapidly diversified via Buchwald-Hartwig cross-coupling, reductive amination, or S_NAr reactions to build complex lead compounds.

In oncology, specifically in the development of next-generation aromatase inhibitors, the triazole ring anchors the molecule to the enzyme's active site, while the chiral amine vector projects tailored lipophilic groups into adjacent hydrophobic pockets, drastically increasing binding affinity and reducing off-target interactions with other CYP450 enzymes [6].

G A Chiral Amine Building Block B Scaffold Decoration (Buchwald-Hartwig) A->B C Lead Compound B->C D Target Enzyme (e.g., CYP51) C->D E Heme Iron Coordination D->E Triazole N4 F Stereospecific Pocket Binding D->F Chiral Vector

Fig 2. Integration of chiral amine building blocks into target-directed drug discovery.

Conclusion

The 1,2,4-triazole chiral amine represents a critical intersection of favorable physicochemical properties and precise stereochemical control. By adopting self-validating, auxiliary-driven synthetic strategies, researchers can reliably access these building blocks with excellent enantiopurity. As drug targets become increasingly complex, the ability to predictably orient functional groups via these chiral vectors will remain an indispensable tool in the medicinal chemist's arsenal.

References

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. American Chemical Society (ACS).
  • 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine. Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Synthesis of chiral a-amino acid-derived 1H-1,2,4-triazoles and 1,2,4-triazines.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanamine from Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanamine (an


-amino triazole) is of particular value as a precursor for kinase inhibitors and peptidomimetics.

While various routes exist, synthesizing this motif directly from the chiral pool (L-Alanine) offers the highest atom economy and stereochemical control. This guide details a scalable, three-stage protocol transforming Boc-L-Alanine into the target triazole.

Critical Process Parameters (CPPs)
  • Chiral Integrity: The primary challenge is preventing racemization at the

    
    -carbon, particularly during the activation of the carboxylic acid and the thermal cyclization steps.
    
  • Regioselectivity: Ensuring the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole byproduct during cyclization.

Synthetic Workflow Visualization

The following diagram outlines the critical path from starting material to the final deprotected salt.

SynthesisWorkflow Start Boc-L-Alanine Step1 Activation (Mixed Anhydride) Start->Step1 IBCF, NMM -15°C Inter1 Boc-L-Ala-Hydrazide Step1->Inter1 N2H4•H2O Step2 Cyclization (Formamidine Acetate) Inter1->Step2 HOAc, 80°C Inter2 Boc-Protected Triazole Step2->Inter2 -NH3, -H2O Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Acidolysis Final Target: (S)-1-(Triazol-5-yl)ethanamine HCl Step3->Final Purification

Figure 1: Strategic workflow for the conversion of Boc-L-Alanine to the target amino-triazole.

Detailed Experimental Protocols

Stage I: Synthesis of Boc-L-Alanine Hydrazide

Objective: Convert the carboxylic acid to a hydrazide without racemization. Mechanism: Nucleophilic acyl substitution via a mixed anhydride intermediate.

Note: We utilize the Isobutyl Chloroformate (IBCF) mixed anhydride method rather than EDC/HOBt coupling. Evidence suggests the mixed anhydride method at low temperature (-15°C) significantly reduces racemization risk compared to carbodiimide coupling.

Reagents:

  • Boc-L-Alanine (10.0 g, 52.8 mmol)

  • N-Methylmorpholine (NMM) (5.87 g, 58.1 mmol)

  • Isobutyl Chloroformate (IBCF) (7.93 g, 58.1 mmol)

  • Hydrazine Hydrate (80% aq solution) (13.2 g, 264 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: Dissolve Boc-L-Alanine in anhydrous THF (100 mL) under nitrogen atmosphere. Cool the solution to -15°C (ice/salt bath).

  • Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise over 15 minutes. A white precipitate (NMM·HCl) will form.[1] Stir vigorously at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

  • Hydrazinolysis: In a separate flask, mix Hydrazine Hydrate (5 eq) with THF (20 mL) and cool to 0°C. Crucial: Rapidly add the cold mixed anhydride suspension (filtered or unfiltered) to the hydrazine solution.

    • Why? Adding the anhydride to excess hydrazine prevents the formation of the symmetric di-acyl hydrazine dimer.

  • Workup: Allow the mixture to warm to room temperature (RT) over 1 hour. Concentrate THF in vacuo. Dissolve residue in Ethyl Acetate (EtOAc), wash with sat.[1] NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~9.5 g (88%) of a white solid.

Stage II: Cyclization to 1,2,4-Triazole

Objective: Construct the triazole ring using Formamidine Acetate. Mechanism: Condensation of the hydrazide with the formamidine cation followed by thermal dehydration.

Reagents:

  • Boc-L-Alanine Hydrazide (from Stage I) (5.0 g, 24.6 mmol)

  • Formamidine Acetate (10.2 g, 98.4 mmol, 4 eq)

  • Solvent: Glacial Acetic Acid (50 mL) or n-Butanol (for milder conditions)

Protocol:

  • Setup: Dissolve the hydrazide and formamidine acetate in Glacial Acetic Acid.

  • Thermal Cyclization: Heat the mixture to 60-70°C for 4 hours.

    • Critical Control Point: Do not exceed 80°C if strictly preserving chirality is paramount. Higher temperatures (>90°C) increase the rate of racemization via the enolizable proton at the chiral center.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The hydrazide spot should disappear.

  • Workup: Remove acetic acid under reduced pressure (azeotrope with toluene if necessary).

  • Neutralization: Resuspend the residue in EtOAc and wash carefully with sat. NaHCO3 (evolution of CO2) until the aqueous layer is pH 8.

  • Purification: The crude product is often pure enough, but can be recrystallized from EtOAc/Hexanes.

  • Data: The product is tert-butyl (S)-(1-(1H-1,2,4-triazol-5-yl)ethyl)carbamate.

Stage III: Deprotection

Objective: Removal of the Boc group to yield the final amine salt.

Protocol:

  • Dissolve the Boc-triazole (2.0 g) in 1,4-Dioxane (10 mL).

  • Add 4M HCl in Dioxane (10 mL) at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.[2]

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Final Product: (S)-1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride.

Mechanistic Insight (Cyclization)

Understanding the ring closure is vital for troubleshooting low yields.

Mechanism Step1 Hydrazide Nucleophilic Attack on Formamidine Carbon Step2 Intermediate Amidrazone Formation (- NH3) Step1->Step2 -NH3 Step3 Intramolecular Cyclization (Oxygen attacks Carbon) Step2->Step3 Tautomerization Step4 Dehydration (- H2O) to Aromatize Ring Step3->Step4 Heat/Acid

Figure 2: Simplified mechanism of the Einhorn-Brunner type reaction between a hydrazide and formamidine.

Analytical Specifications & Quality Control

To validate the synthesis, compare your results against these expected parameters.

ParameterSpecificationNotes
Appearance White to off-white hygroscopic solidHCl salt form
1H NMR (DMSO-d6)

8.50 (s, 1H, Triazole-H), 4.60 (q, 1H, Chiral-CH), 1.55 (d, 3H, CH3)
Diagnostic triazole singlet is critical.
LC-MS (ESI+) [M+H]+ = 113.08 (Free base)Salt will dissociate in MS source.
Chiral HPLC >98% eeColumn: Chiralpak AD-H; Mobile Phase: Hexane/IPA.

Troubleshooting Racemization: If Chiral HPLC shows <95% ee, the culprit is likely Stage II.

  • Solution: Switch the solvent in Stage II from Acetic Acid to DMF and use DMF-DMA (Dimethylformamide dimethyl acetal) instead of Formamidine Acetate. Heat at 80°C. This route proceeds via an acyl-amidine intermediate which is less prone to racemization than the acidic conditions of the formamidine acetate route.

References

  • Castanedo, G. M., et al. (2011). "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry, 76(4), 1177–1179. Link

  • Ueda, S., & Nagasawa, H. (2009).[3] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Shelke, G. M., et al. (2015).[3] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[3] Link

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

Sources

1-(1H-1,2,4-triazol-5-yl)ethanamine as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug development. It details the synthesis, coordination modes, and applications of 1-(1H-1,2,4-triazol-5-yl)ethanamine , a chiral bidentate ligand with significant potential in Spin Crossover (SCO) materials and asymmetric catalysis.

Executive Summary

1-(1H-1,2,4-triazol-5-yl)ethanamine (hereafter referred to as trz-EtNH₂ ) is a bifunctional ligand combining a hard amine donor with a soft, pi-accepting triazole nitrogen. Structurally analogous to histamine but featuring a 1,2,4-triazole core, this ligand offers unique electronic properties and a chiral center at the


-carbon.

Key Features:

  • Coordination Mode: Acts primarily as a chelating bidentate ligand (N,N') forming stable 5-membered rings.

  • Bridging Capability: The triazole ring's

    
     positions allow for bridging metal centers, essential for 1D/2D coordination polymers.
    
  • Chirality: The ethylamine moiety provides a chiral handle (

    
     or 
    
    
    
    ), enabling enantioselective applications.

Chemical Identity & Tautomerism

The ligand exists in tautomeric equilibrium. In solution, the proton on the triazole ring can migrate between N1, N2, and N4. For coordination purposes, the 1H-tautomer is often the reactive species, coordinating via the amine nitrogen and the triazole N4 (or N2), while the N1-H remains or is deprotonated to form triazolate bridges.

PropertySpecification
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)ethanamine
Formula C

H

N

MW 112.13 g/mol
Chirality Chiral center at C

(Enantiomers: R and S)
pKa (approx) ~9.5 (Amine), ~10.0 (Triazole NH deprotonation)

Protocol 1: Ligand Synthesis (Enantioselective)

Rationale: Direct synthesis from chiral amino acids preserves the stereochemistry, avoiding costly resolution steps later. This protocol uses L-Alanine to generate (


)-trz-EtNH₂.
Reagents Required
  • Precursor: Boc-L-Alanine methyl ester (CAS: 63096-02-6)

  • Reagents: Hydrazine hydrate (80%), Formamidine acetate, Sodium ethoxide.

  • Solvents: Methanol, Ethanol, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Hydrazide Formation:

    • Dissolve Boc-L-Alanine methyl ester (10 mmol) in Methanol (20 mL).

    • Add Hydrazine hydrate (50 mmol, excess) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 hours.

    • Evaporate solvent to yield Boc-L-Alanine hydrazide as a white solid. (Yield >90%).

  • Triazole Ring Closure:

    • Dissolve the hydrazide (10 mmol) in Ethanol (30 mL).

    • Add Formamidine acetate (15 mmol) and Sodium ethoxide (1.0 eq) to catalyze cyclization.

    • Reflux for 24 hours. The reaction proceeds via the formation of an intermediate amidrazone which cyclizes.

    • Cool and evaporate solvent. Partition between water/DCM. Dry organic layer and concentrate to yield Boc-protected trz-EtNH₂ .

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM (10 mL).

    • Add TFA (2 mL) slowly at 0°C. Stir for 2 hours.

    • Neutralize with saturated NaHCO₃ (carefully) to pH 8.

    • Extract with DCM (3x), dry over Na₂SO₄, and evaporate.

Validation Point:

  • ¹H NMR (DMSO-d₆): Look for Triazole C-H singlet (~8.2 ppm) and the quartet for the chiral CH (~4.2 ppm). Absence of methyl ester singlet indicates successful hydrazide formation.

Coordination Chemistry & Structural Visualization

The ligand trz-EtNH₂ exhibits two primary coordination modes depending on the metal ion and stoichiometry.

Mode A: Discrete Chelate (Monomer)

Forms a 5-membered ring involving the amine nitrogen and the triazole N4. Common with Cu(II), Ni(II), and Zn(II) in dilute solution.

Mode B: Bridging Chelate (Polymer)

The amine chelates one metal, while the triazole N1/N2 bridges to an adjacent metal. This is the critical mode for Spin Crossover (SCO) materials, particularly with Fe(II).

Diagram 1: Synthesis and Coordination Workflow

G Start Boc-L-Alanine Methyl Ester Hydrazide Boc-Alanine Hydrazide Start->Hydrazide N2H4·H2O MeOH, RT Triazole_Boc Boc-Protected Triazole Hydrazide->Triazole_Boc Formamidine Acetate NaOEt, Reflux Ligand (S)-trz-EtNH2 (Active Ligand) Triazole_Boc->Ligand TFA/DCM Deprotection Complex_Chelate Discrete Complex [M(L)2]2+ (Catalysis) Ligand->Complex_Chelate M(II) (dilute) Chelation Mode Complex_Polymer Coordination Polymer [Fe(L)3]2+ (SCO Material) Ligand->Complex_Polymer Fe(II) (conc) Bridging Mode

Caption: Synthetic pathway from chiral amino acid precursor to discrete or polymeric metal complexes.

Protocol 2: Synthesis of Spin Crossover (SCO) Material

Target: Context: Iron(II) triazole complexes are famous for exhibiting abrupt spin transitions with thermal hysteresis (memory effect), making them candidates for molecular switches.

Procedure
  • Preparation of Iron Salt:

    • Dissolve Fe(BF₄)₂·6H₂O (1 mmol) in degassed Methanol (5 mL). Note: Add a pinch of Ascorbic acid to prevent oxidation to Fe(III).

  • Ligand Addition:

    • Dissolve trz-EtNH₂ (3.1 mmol, slight excess) in Methanol (5 mL).

    • Add the ligand solution slowly to the iron solution under N₂ atmosphere.

  • Precipitation:

    • The solution will likely turn purple/pink (Low Spin state at RT) or remain colorless/pale yellow (High Spin state), depending on the exact ligand field strength.

    • Allow to stand undisturbed. If no precipitate forms, diffuse Diethyl Ether into the solution.

  • Isolation:

    • Filter the solid, wash with cold MeOH and Ether.

    • Dry under vacuum.

Characterization Data Table
TechniqueObservationInterpretation
Visual (Thermochromism) Pink (77K)

White (300K)
Indicates Low Spin (LS) to High Spin (HS) transition.
Magnetic Susceptibility

drops from ~3.5 to ~0 cm³K/mol
Confirming HS (

) to LS (

) transition.
IR Spectroscopy Shift in Triazole Ring stretch

shifts +10-20 cm⁻¹ upon coordination.

Application Note: Mechanism of Action

Spin Crossover (SCO) Mechanism

The trz-EtNH₂ ligand creates an octahedral field around Fe(II).

  • Ligand Field Strength: The amine donor increases the ligand field strength (

    
    ) compared to pure alkyl-triazoles. This often pushes the transition temperature (
    
    
    
    ) closer to room temperature.
  • Cooperativity: The triazole bridges (

    
    ) link Fe centers into 1D chains. Elastic interactions along this chain during the expansion (LS 
    
    
    
    HS) and contraction (HS
    
    
    LS) of the lattice generate hysteresis , allowing the material to store binary data (High Spin = 1, Low Spin = 0).
Diagram 2: SCO Signaling Pathway

SCO Stimulus Stimulus: Temperature / Light (LIESST) Electronic Electronic Change: e- pairing in t2g orbitals Stimulus->Electronic Energy Input Structural Structural Change: Fe-N bond length expands (~10%) Electronic->Structural Spin State Change (LS -> HS) Macroscopic Macroscopic Effect: Color Change & Magnetism Structural->Macroscopic Lattice Cooperativity Macroscopic->Stimulus Hysteresis Loop (Memory Effect)

Caption: Logical flow of the Spin Crossover phenomenon in Fe(II)-triazole complexes.

References

  • Aromí, G., et al. (2011). "Triazoles and tetrazoles: Prime ligands to generate remarkable magnetic materials." Coordination Chemistry Reviews.

  • Kitchen, J. A., & Brooker, S. (2008). "Spin crossover in iron(II) complexes of 1,2,4-triazole ligands." Coordination Chemistry Reviews.

  • Hauser, A. (2004). "Ligand Field Theoretical Considerations." Topics in Current Chemistry.

  • Sigma-Aldrich. "1-(1H-1,2,4-triazol-5-yl)ethanamine Product Page." Sigma-Aldrich Catalog.

  • García, Y., et al. (2010). "Iron(II) Spin Crossover Materials Based on 1,2,4-Triazole Derivatives." European Journal of Inorganic Chemistry.

(Note: While specific crystal structures for this exact ligand are less common than its derivatives, the protocols above are derived from the established chemistry of the 4-amino-1,2,4-triazole and 3-amino-1,2,4-triazole families cited in Refs 1 and 2.)

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Triazole Amines by Ion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar triazole amines using Ion Exchange Chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful purification technique. Given their polar and ionizable nature, triazole amines are excellent candidates for IEX, yet their unique properties can present specific challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your separation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and starting points for developing your IEX method for polar triazole amines.

Q1: What is Ion Exchange Chromatography (IEX) and why is it effective for polar triazole amines?

A: Ion Exchange Chromatography is a separation technique that separates molecules based on their net surface charge.[2] It utilizes a stationary phase (a solid support resin) that has charged functional groups on its surface. These groups attract and reversibly bind oppositely charged molecules from the liquid mobile phase.[3][4]

Polar triazole amines are ideal candidates for IEX because the nitrogen atoms in their structure are basic and can be easily protonated in acidic or neutral solutions to carry a positive charge. This positive charge allows them to bind strongly to a negatively charged stationary phase (a cation exchanger), enabling their separation from neutral or negatively charged impurities.[5][6]

Q2: Should I use a Cation or Anion Exchange column for my triazole amine?

A: The choice depends entirely on the charge of your target molecule under stable pH conditions.[7] For triazole amines, you will almost always use Cation Exchange Chromatography (CEX) .

  • Causality: Triazole amines are basic. To get them to bind to the column, you need them to be positively charged (protonated). This is achieved by working at a pH below the amine's pKa (the pH at which it is 50% protonated). A positively charged molecule (a cation) will bind to a negatively charged resin, hence the use of a cation exchanger.[7][8] Anion exchange would only be appropriate if the triazole had a strongly acidic functional group and you were working at a high pH to give it a net negative charge, which is uncommon.

Q3: What are the most critical parameters I need to control?

A: The success of your IEX separation hinges on the precise control of the mobile phase.[3] The two most critical parameters are:

  • pH: This dictates the charge state of both your target amine and the stationary phase. For reproducible binding of a triazole amine to a cation exchanger, the buffer pH should be at least 0.5 to 1 pH unit below the amine's pKa.[2][9]

  • Ionic Strength (Salt Concentration): This controls the elution. Molecules are released from the resin when the salt concentration of the mobile phase is increased. The salt ions (e.g., Na⁺) compete with your positively charged amine for the binding sites on the resin, eventually displacing it.[3][10]

Q4: What kind of sample preparation is necessary before I inject my sample?

A: Proper sample preparation is crucial to prevent column clogging and ensure reproducible binding.[11]

  • Filtration: The sample must be free of all particulate matter. Filter your sample through a 0.22 µm or 0.45 µm filter.[12]

  • Buffer Exchange/Desalting: The ionic strength of your sample must be low enough to allow the amine to bind to the column. If your sample is in a high-salt buffer, you must exchange it into the low-salt starting buffer (Buffer A). This can be done using a desalting column or dialysis.[9][11]

  • pH Adjustment: The pH of the sample must be adjusted to match the pH of the starting buffer to ensure the amine is properly charged for binding.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Poor or No Binding of the Triazole Amine

Q: My triazole amine is eluting immediately in the void volume or during the column wash. What is going wrong?

A: This indicates a failure of the analyte to interact with the stationary phase. The cause is almost always related to the mobile phase or sample conditions.

  • Probable Cause 1: Incorrect Buffer pH.

    • Explanation: For a triazole amine to bind to a cation exchanger, it must be positively charged. If the pH of your starting buffer is too high (i.e., near or above the amine's pKa), the amine will be neutral or partially charged, and its affinity for the negatively charged resin will be weak or nonexistent.

    • Solution: Ensure your starting buffer pH is at least 0.5-1.0 unit below the pKa of your target amine.[9] If the pKa is unknown, start with a screening buffer around pH 6.[2]

  • Probable Cause 2: Sample Ionic Strength is Too High.

    • Explanation: The ions in your sample (from salts used in a previous reaction or purification step) will compete with your protonated amine for binding sites on the resin. If the salt concentration in your sample is too high, it will prevent the amine from binding effectively.

    • Solution: Desalt or perform a buffer exchange on your sample to ensure its ionic strength is equal to or lower than your starting buffer.[9][11] If that isn't possible, diluting the sample with the starting buffer can also work.

  • Probable Cause 3: Incomplete Column Equilibration.

    • Explanation: The column must be fully equilibrated with the starting buffer (typically 5-10 column volumes) to ensure the internal column environment (pH and ionic strength) matches the desired starting conditions.[2] If not, the amine will encounter a different environment upon injection, preventing proper binding.

    • Solution: Always equilibrate the column until the pH and conductivity of the outlet stream are stable and identical to your starting buffer.

Troubleshooting Workflow: Poor Analyte Binding

Caption: Decision tree for troubleshooting poor binding in IEX.

Problem: Peak Tailing

Q: My purified triazole amine peak is asymmetrical and shows significant tailing. How can I fix this?

A: Peak tailing is one of the most common issues when purifying amines and is typically caused by undesirable secondary interactions or column overload.[13][14]

  • Probable Cause 1: Secondary Interactions with the Stationary Phase.

    • Explanation: This is the most frequent cause.[15] Many IEX resins are based on silica, which has residual "silanol" groups (Si-OH). These sites can become negatively charged and interact ionically with your positively charged amine through a different mechanism than the primary IEX functional groups. This leads to some analyte molecules being retained longer, causing a "tail".[10][15]

    • Solutions:

      • Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing amine, like triethylamine (TEA), to your mobile phase. The TEA will bind to the active silanol sites, masking them from your target analyte.[16]

      • Use a Different Stationary Phase: Switch to a column with a polymer-based resin (e.g., polystyrene-divinylbenzene). These resins lack silanol groups and are generally better for purifying basic compounds.[16][17]

  • Probable Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the binding sites on the column, leading to a distorted, tailing peak shape.[13]

    • Solution: Reduce the amount of sample you are injecting. Dilute your sample 5- or 10-fold and reinject. If the peak shape improves, you were overloading the column.[15]

  • Probable Cause 3: Physical Column Issues.

    • Explanation: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing band broadening and tailing for all peaks.[13]

    • Solution: To diagnose this, inject a neutral, non-retained compound. If it also tails, the problem is physical.[14] Check the inlet frit for blockage. If a void has formed, the column may need to be repacked or replaced.

Troubleshooting Workflow: Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Problem: Poor Resolution or Co-elution

Q: My target amine peak is broad or is not separating from nearby impurities. How can I improve the resolution?

A: Poor resolution means the experimental conditions are not selective enough to distinguish between your target and its contaminants.

  • Probable Cause 1: Elution Gradient is Too Steep.

    • Explanation: A rapid increase in salt concentration (a steep gradient) will wash everything off the column quickly, without giving closely related species time to separate.

    • Solution: Use a shallower gradient. Decrease the rate of change of %Buffer B over a larger volume. For example, instead of going from 0-100% Buffer B in 10 column volumes (CV), try a gradient of 0-50% Buffer B over 20 CV.

  • Probable Cause 2: Flow Rate is Too High.

    • Explanation: A high flow rate reduces the time available for the analyte to interact with the stationary phase, which can compromise resolution.

    • Solution: Reduce the flow rate. This will broaden peaks slightly but often significantly improves the separation between them.

  • Probable Cause 3: Incorrect Resin Choice.

    • Explanation: The physical properties of the resin beads matter. Smaller beads provide more surface area and lead to more efficient, higher-resolution separations, though at the cost of higher backpressure.[2]

    • Solution: If optimizing the gradient and flow rate fails, consider a column packed with a smaller particle size resin.

Section 3: Standard Experimental Protocol

This section provides a generalized, step-by-step methodology for purifying a polar triazole amine using cation exchange chromatography.

Objective: To separate a positively charged triazole amine from neutral and anionic impurities.

1. Materials & Column Selection

  • Column: A strong cation exchange (SCX) column is a good starting point.[3] Common functional groups are sulfonic acid.[2] Choose a polymer-based resin if available to minimize peak tailing.

  • Buffers: All buffers should be prepared with high-purity water and filtered through a 0.22 µm filter.

Buffer Component Buffer A (Binding/Wash) Buffer B (Elution) Purpose
Buffering Agent 20 mM Sodium Phosphate20 mM Sodium PhosphateMaintains constant pH
pH 6.0 (Adjust with phosphoric acid)6.0 (Adjust with phosphoric acid)Ensures amine is protonated (adjust based on pKa)
Salt None1.0 M Sodium Chloride (NaCl)Elutes the bound amine

2. IEX Workflow

General Ion Exchange Chromatography Workflow

Caption: The five key stages of an IEX purification cycle.

Step-by-Step Method:

  • Column Equilibration: Equilibrate the SCX column with Buffer A for 5-10 column volumes, or until the detector baseline, pH, and conductivity are stable.[2][8]

  • Sample Preparation: Prepare your sample as described in FAQ Q4. Ensure it is filtered and its pH and ionic strength match Buffer A.

  • Sample Loading: Load the prepared sample onto the column at a reduced flow rate to ensure efficient binding.[3]

  • Washing: Wash the column with 3-5 column volumes of Buffer A to remove all unbound and weakly bound impurities. Monitor the UV detector signal until it returns to baseline.

  • Elution: Elute the bound triazole amine using a linear gradient of increasing salt concentration. Start with a broad gradient (e.g., 0-100% Buffer B over 20 column volumes). Collect fractions throughout the elution phase.

  • Analysis: Analyze the collected fractions (e.g., by HPLC, UV-Vis, or MS) to identify which ones contain the pure target compound.

  • Column Regeneration: After elution, wash the column with 3-5 column volumes of 100% Buffer B to strip off any strongly bound molecules. Then, re-equilibrate with Buffer A for the next run or prepare for storage.[18][19]

Section 4: Column Care and Maintenance

Q: How do I properly clean, regenerate, and store my ion exchange column?

A: Proper maintenance is essential for column longevity and reproducible results.[20]

  • Regeneration: Regeneration is the process of completely stripping the column and returning the functional groups to their original ionic form.[19] For a cation exchange column used with salt gradients, a high-salt wash (like the final step of the elution) is often sufficient for routine runs.[18] If fouling is suspected, a more stringent chemical cleaning is needed.

  • Cleaning (CIP - Cleaning-In-Place): If you observe high backpressure or diminished performance, contaminants like precipitated proteins or lipids may have fouled the column.[21]

    • For Cation Exchangers: A typical CIP cycle involves washing with a strong acid (e.g., 0.5-1.0 M HCl) followed by a strong base (e.g., 0.5-1.0 M NaOH) to remove ionically bound foulants, and then flushing thoroughly with water and buffer.[22] Always consult the column manufacturer's instructions, as some resins are not compatible with harsh chemicals.[23]

  • Storage: For short-term storage (overnight), leave the column in Buffer A. For long-term storage, flush the column with water and then store it in a solution that prevents microbial growth (e.g., 20% ethanol or a solution recommended by the manufacturer). Ensure the column is tightly sealed to prevent it from drying out.

Section 5: References
  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online.

  • Sample Preparation in Ion Exchange Chromatography - Sigma-Aldrich.

  • How to Choose Ion Exchange Resin? - Alfa Chemistry.

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin - Benchchem.

  • Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - RU.

  • HPLC Peak Tailing - Axion Labs.

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

  • Principles of Ion Exchange Chromatography | Phenomenex.

  • Ion Exchange Chromatography Troubleshooting - Sigma-Aldrich.

  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific.

  • Selection of Ion Exchange Chromatography Media - Sunresin.

  • How to Regenerate Ion Exchange Resins? View the Step-by-Step Guide - Alfa Chemistry.

  • Exploring Ion-Exchange Chromatography: Principles and Applications - SciTechnol.

  • Regeneration of Ion Exchange Resin to Extend Its Lifespan.

  • Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies.

  • How Do You Choose the Best Ion Exchange System For Your Facility?

  • Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips.

  • Regenerating Ion Exchange Columns: Maximizing Column Lifespan - Patsnap Synapse.

  • Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem.

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips.

  • Troubleshooting protein loss during ion exchange (IEX) chromatography - Cytiva.

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus.

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC.

Sources

Technical Support Center: A Guide to Handling Hygroscopic 1-(1H-1,2,4-triazol-5-yl)ethanamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this hygroscopic salt. This document offers practical, field-proven insights to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Challenge

1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a valuable building block in pharmaceutical research and development. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges.[1] Improper handling can lead to a cascade of issues, including inaccurate weighing, clumping, and potential chemical degradation, ultimately compromising experimental outcomes. This guide provides a structured approach to mitigate these risks.

Core Principles of Handling Hygroscopic Salts

The fundamental principle for handling hygroscopic compounds is the strict exclusion of atmospheric moisture at every step of the experimental workflow. The extent of moisture uptake is influenced by several factors, including the partial vapor pressure of water in the environment, ambient temperature, the exposed surface area of the solid, and the intrinsic reactivity of the material with water.[2]

Below is a workflow diagram illustrating the ideal handling process for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride.

cluster_storage Controlled Storage cluster_environment Controlled Environment cluster_weighing Accurate Weighing cluster_dissolution Solution Preparation storage Store in tightly sealed container with desiccant glovebox Transfer to Glovebox (Inert Atmosphere, Low RH) storage->glovebox Minimize Exposure weigh Rapidly weigh required amount into pre-tared, sealable vial glovebox->weigh Maintain Inert Conditions dissolve Dissolve in anhydrous solvent under inert atmosphere weigh->dissolve Immediate Use

Caption: Ideal workflow for handling hygroscopic salts.

Troubleshooting Guide

This section addresses common problems encountered when working with 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Clumping or Caking of the Solid Exposure to ambient humidity during storage or handling.[1]1. Improve Storage: Ensure the container is tightly sealed and stored in a desiccator with a fresh desiccant. Consider storing smaller aliquots to avoid repeated exposure of the bulk material. 2. Controlled Environment: Handle the material inside a glovebox or a controlled humidity chamber.[3]
Inaccurate Mass Measurements Rapid moisture absorption by the solid on the balance pan.1. Rapid Weighing: Weigh the compound quickly. Have all necessary equipment ready to minimize the time the container is open. 2. Weighing in a Controlled Environment: If possible, place the analytical balance inside a glovebox or a low-humidity chamber. 3. Use Sealable Containers: Weigh the solid into a pre-tared, sealable container (e.g., a vial with a septum cap).
Poor Solubility or Incomplete Dissolution The presence of absorbed water can alter the salt's properties. In some cases, amine hydrochlorides can form different solvates or hydrates.[4]1. Use Anhydrous Solvents: Ensure that the solvent is of high purity and low water content. 2. Dry the Compound (with caution): If you suspect significant water absorption, the compound can be dried under high vacuum. However, be aware that excessive heating can lead to degradation.
Variability in Reaction Outcomes Inconsistent water content in the starting material, which can affect reaction kinetics or lead to side reactions. The presence of water can impact the stability of amine salts.[5][6]1. Standardize Handling Procedures: Implement a consistent protocol for handling the salt for all experiments. 2. Quantify Water Content: For critical applications, determine the water content of the batch using methods like Karl Fischer titration before use.[7] This allows for correction of the mass of the active compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride?

A: The salt should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or molecular sieves.[8] For long-term storage, consider placing the sealed container inside a secondary sealed bag with additional desiccant. Store in a cool, dry place away from direct sunlight.

Q2: I don't have access to a glovebox. What are the best practices for handling this salt on an open bench?

A: While a glovebox is ideal, you can minimize moisture exposure by:

  • Working quickly and efficiently.

  • Allowing the container to equilibrate to room temperature before opening to prevent condensation.

  • Using a weighing vessel with a narrow opening to reduce the surface area exposed to the air.

  • Immediately sealing the stock bottle and the weighing vessel after dispensing.

  • Working in a fume hood with a good draft can help to minimize ambient humidity in the immediate working area.

Q3: How can I determine the water content of my 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride sample?

A: Several analytical techniques can be used to quantify water content:

  • Karl Fischer (KF) Titration: This is the gold standard for accurate water determination in solids.[7]

  • Thermogravimetric Analysis (TGA): TGA can determine the mass loss upon heating, which can be attributed to water if the compound is thermally stable.[9]

  • Dynamic Vapor Sorption (DVS): DVS analysis can characterize the hygroscopic behavior of the material by measuring its mass change as a function of relative humidity (RH).[10][11]

Q4: What are the safety precautions I should take when handling this compound?

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.

  • Avoid contact with skin and eyes.

  • In case of a spill, prevent dust generation by gently covering the spill and then carefully cleaning it up.

Q5: Will absorbed water affect the chemical stability of the amine hydrochloride salt?

A: Yes, absorbed water can potentially lead to the hydrolysis of the amine hydrochloride, affecting its purity and stability.[12] The presence of water can create a corrosive microenvironment, especially if the salt deliquesces (dissolves in the absorbed water).[3] For reactions sensitive to water, even small amounts of absorbed moisture can be detrimental.

Experimental Protocols

Protocol 1: Weighing 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride

Objective: To accurately weigh the hygroscopic salt while minimizing moisture absorption.

Materials:

  • 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride in a tightly sealed container

  • Analytical balance

  • Spatula

  • Pre-tared, sealable vials

Procedure:

  • Allow the container of the salt to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.

  • Place a pre-tared, sealable vial on the analytical balance and tare the balance.

  • Minimize the time the primary container is open. Quickly transfer the desired amount of the solid to the vial using a clean, dry spatula.

  • Immediately and securely close both the primary container and the vial.

  • Record the final mass.

  • For subsequent weighings, repeat the process with a fresh, pre-tared vial.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a known concentration using an anhydrous solvent.

Materials:

  • Weighed 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride in a sealed vial

  • Anhydrous solvent (e.g., anhydrous DMSO, DMF, or as required by the experimental protocol)

  • Volumetric flask

  • Syringes and needles (if using a septum-capped vial)

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a portion of the anhydrous solvent to the vial containing the weighed salt.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Carefully transfer the solution to the volumetric flask.

  • Rinse the vial with additional anhydrous solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed container, protected from light and moisture.

Logical Relationships in Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process and consequences associated with handling hygroscopic materials.

cluster_handling Handling Protocol cluster_outcomes Experimental Outcomes start Start: Need to use hygroscopic salt proper_handling Proper Handling: - Glovebox/Desiccator - Rapid Weighing - Anhydrous Solvents start->proper_handling Choose Correct Procedure improper_handling Improper Handling: - Open Bench - Prolonged Exposure start->improper_handling Choose Incorrect Procedure good_results Accurate & Reproducible Results: - Known Concentration - High Purity proper_handling->good_results Leads to bad_results Inaccurate & Variable Results: - Unknown Water Content - Potential Degradation - Clumping/Inaccurate Weighing improper_handling->bad_results Leads to

Caption: Decision tree for handling hygroscopic compounds.

References

  • Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]

  • Kargosha, K., & Shirazi, A. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences, 21(Suppl 1), 127-135.
  • Anbarasan, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.
  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. J. Chem. Pharm. Res., 10(3), 61-67.
  • ResearchGate. (2025). The stability of amitriptyline hydrochloride in aqueous solution.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Filo. (2025). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form?.
  • Sigma-Aldrich. (n.d.). 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine.
  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985–4004.
  • Smolecule. (n.d.). handling hygroscopic properties of hydrochloride salts.
  • Wikipedia. (n.d.). Hydroxylamine.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59.
  • Semantic Scholar. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents.
  • MDPI. (n.d.).
  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • SciSpace. (2015). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents.
  • National Center for Biotechnology Information. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether.
  • ResearchGate. (2025). 3.
  • PubChemLite. (n.d.). 1-(5-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride.

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Technical Support Center: Optimizing Reaction Conditions for Triazole Amine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of triazole amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of amino-substituted triazoles?

The main challenge lies in achieving regioselectivity. An amino-triazole possesses multiple nucleophilic sites: the exocyclic amino group and the nitrogen atoms within the triazole ring. The desired reaction is typically the acylation of the exocyclic amine to form an amide. However, competitive acylation can occur at the ring nitrogens (N1 or N2), leading to a mixture of products and reducing the yield of the target compound.[1][2]

Q2: Which factors most significantly influence whether acylation occurs on the exocyclic amine versus the triazole ring nitrogens?

The outcome is a delicate balance of several factors:

  • Steric Hindrance: The exocyclic amine is often less sterically hindered than the ring nitrogens, making it a more accessible site for bulky acylating agents.

  • Electronic Effects: The electron density on the exocyclic amine versus the ring nitrogens plays a crucial role. The triazole ring is electron-deficient, which generally reduces the nucleophilicity of its nitrogen atoms compared to a typical exocyclic primary or secondary amine.

  • Reaction Conditions: The choice of solvent, base, and temperature can shift the equilibrium between the different possible products.

Q3: What are the most common types of acylating agents used for this transformation?

There are three main classes of reagents used:

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and widely used. Their high electrophilicity can sometimes lead to a lack of selectivity and the formation of byproducts. A base is required to neutralize the resulting hydrohalic acid.[3][4]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also highly reactive but are generally less aggressive than acyl chlorides. They also require a base to drive the reaction.

  • Carboxylic Acids with Coupling Reagents: This is often the mildest and most selective method. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and BOP activate the carboxylic acid to form a highly reactive intermediate that then smoothly acylates the amine.[5][6] This approach is particularly valuable for complex molecules with sensitive functional groups.[7]

Q4: Why is the choice of base so critical?

The base serves two primary functions: it neutralizes the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), and it can deprotonate the amine to increase its nucleophilicity.[3][8] Common choices include tertiary amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[4][9] The strength and steric bulk of the base can influence the reaction's selectivity and rate. For instance, a bulky base like DIPEA may be less likely to interfere with the reaction at the sterically hindered sites.

Q5: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis can be highly effective for triazole amine acylation. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[10][11][12]

Troubleshooting Guide

Navigating the complexities of triazole amine acylation can be challenging. This section provides a structured approach to identifying and resolving common experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Amide 1. Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to exposure to moisture.[4]2. Insufficiently Activated Carboxylic Acid: If using a coupling reagent, the activation step may be incomplete.3. Low Nucleophilicity of the Amine: The triazole amine may be a weak nucleophile, especially if there are strong electron-withdrawing groups on the ring.4. Suboptimal Base: The base may be too weak to effectively neutralize the acid byproduct or deprotonate the amine.1. Use fresh or newly opened acylating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4][13]2. Switch to a more powerful coupling reagent like HATU, which is known for its high efficiency, especially with challenging substrates.[6]3. Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate.[13] Consider using a stronger, non-nucleophilic base.4. Screen different bases such as TEA, DIPEA, or N-methylmorpholine (NMM).[14]
Formation of Multiple Products (Regioisomers) 1. Competitive Acylation on Ring Nitrogens: The reaction conditions may favor acylation at the N1 or N2 positions of the triazole ring in addition to the exocyclic amine.[1]2. Diacylation: If the triazole amine has multiple reactive sites, or if the reaction conditions are too harsh, a second acyl group may be added.1. Modify the Acylating Agent: Use a sterically bulkier acylating agent or switch from an acyl chloride to a carboxylic acid with a coupling reagent for milder conditions.[1]2. Lower the Temperature: Running the reaction at 0 °C or even lower can often improve selectivity.[3][15]3. Solvent Choice: Experiment with less polar solvents like THF or Dichloromethane (DCM).4. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent, but avoid a large excess which can promote diacylation.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have been allowed to run to completion.2. Poor Solubility: One or both of the starting materials may not be fully dissolved in the chosen solvent.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials before stopping the reaction.[13]2. Increase Reaction Time or Temperature: If monitoring shows a slow conversion, extend the reaction time or cautiously increase the temperature.[13]3. Improve Solubility: Switch to a more suitable solvent like DMF or DMSO, or gently heat the reaction mixture.[13]
Difficult Purification 1. Byproducts with Similar Polarity: Ring-acylated isomers or other side products may have similar chromatographic behavior to the desired product.2. Residual Coupling Reagents/Byproducts: Byproducts from coupling reagents (e.g., HOBt, urea derivatives from carbodiimides) can co-elute with the product.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.2. Aqueous Workup: Perform an acidic wash (e.g., 1M HCl) to remove basic impurities and a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities before chromatography.3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols & Methodologies

Protocol 1: General Acylation using an Acyl Chloride

This protocol provides a standard starting point for the acylation of a triazole amine with an acyl chloride.

Materials:

  • 3-Amino-1,2,4-triazole (or other triazole amine derivative)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the triazole amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add the base (TEA or DIPEA, 1.2 eq.) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction and improving selectivity.[4]

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the cooled, stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acylation using a Carboxylic Acid and HATU

This method is recommended for sensitive substrates or when high selectivity is required.

Materials:

  • Triazole amine derivative

  • Carboxylic acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the triazole amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble byproducts.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Visualizing the Process: Diagrams and Workflows

General Reaction Mechanism

The acylation of a triazole amine typically proceeds via a nucleophilic addition-elimination pathway.

AcylationMechanism TriazoleAmine Triazole Amine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate TriazoleAmine->Tetrahedral_Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) e.g., R-COCl AcylatingAgent->Tetrahedral_Intermediate Product N-Acylated Triazole (Amide Product) Tetrahedral_Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (e.g., HCl) Salt Salt (e.g., Et3N·HCl) Byproduct->Salt Base Base (e.g., Et3N) Base->Salt Neutralization

Caption: General mechanism for triazole amine acylation.

Experimental Workflow

A systematic workflow is key to successful synthesis and purification.

ExperimentalWorkflow A 1. Reaction Setup (Amine, Solvent, Base) B 2. Cool to 0 °C A->B C 3. Add Acylating Agent B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Wash with Acid, Base, Brine) D->E Reaction Complete F 6. Isolate Crude Product (Dry & Concentrate) E->F G 7. Purify (Chromatography or Recrystallization) F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: Standard experimental workflow for synthesis.

Troubleshooting Flowchart: Low Product Yield

A logical decision tree can help diagnose and solve the common problem of low yield.

TroubleshootingYield Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_SideProducts Major Side Products Observed? Check_SM->Check_SideProducts Yes Solubility Improve Solubility: - Change Solvent (DMF, DMSO) - Increase Temperature Check_SM->Solubility No Selectivity Improve Selectivity: - Lower Temperature - Use milder/bulkier reagents - Screen solvents/bases Check_SideProducts->Selectivity Yes (Isomers) Optimize_Time Optimize Reaction: - Increase reaction time - Increase temperature cautiously Check_SideProducts->Optimize_Time No Reactivity Increase Reactivity: - Use fresher reagents - Switch to stronger  acylating agent/coupling reagent Solubility->Reactivity

Caption: Decision tree for troubleshooting low yield.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Kalinin, D. V., et al. (2020). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. ChemMedChem. Available at: [Link]

  • Shaikh, I. A., et al. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kovács, D., et al. (2025, December 8). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones. Synthesis. Available at: [Link]

  • Ibrahim, T. S., et al. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2025, August 6). Regioselective Synthesis of[5][15][16]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. ResearchGate. Available at: [Link]

  • Alvarez-Builla, J., et al. (Eds.). (2011). Comprehensive Organic Chemistry. Elsevier. Available at: [Link]

  • ResearchGate. (2025, August 10). The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. ResearchGate. Available at: [Link]

  • IntechOpen. (2024, January 15). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. IntechOpen. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link]

  • Xia, Y., et al. (2017, February 14). Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Li, J., et al. (2021, September 22). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. ACS Omega. Available at: [Link]

  • Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]

  • Meanwell, N. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Available at: [Link]

  • Ivanova, Y. I., et al. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • Al-Omar, M. A. (2010). Novel 1, 2, 4-Triazoles as Antifungal Agents. International Journal of Health Research. Available at: [Link]

  • Wunder, H. M., et al. (2020, February 12). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2020). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2026, February 26). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. Available at: [Link]

  • Gothwal, A., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

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  • Google Patents. (n.d.). US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.

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Validation & Comparative

1-(1H-1,2,4-triazol-5-yl)ethanamine vs benzylamine pKa comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Basicity of 1-(1H-1,2,4-triazol-5-yl)ethanamine and Benzylamine

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It critically governs the ionization state of a molecule at a given pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparative analysis of the basicity of two primary amines: 1-(1H-1,2,4-triazol-5-yl)ethanamine, a molecule featuring a heteroaromatic triazole system, and benzylamine, a classic arylkylamine. Through an examination of their electronic structures and supporting experimental methodologies, we will elucidate the profound impact of adjacent ring systems on the basicity of the amine functional group.

Executive Summary: A Tale of Two Amines

The fundamental difference in the basicity of these two molecules lies in the electronic nature of the aromatic ring attached to the aminoethyl or aminomethyl group. While benzylamine exhibits a basicity typical of a primary amine with a weakly electron-influencing aromatic substituent, the amine in the triazole derivative is profoundly influenced by the strongly electron-withdrawing nature of the 1,2,4-triazole ring.

Feature1-(1H-1,2,4-triazol-5-yl)ethanamineBenzylamine
Structure Aliphatic amine attached to an electron-deficient N-heteroaromatic ringAliphatic amine attached to a phenyl ring via a methylene bridge
Experimental pKa Not readily available in literature; predicted to be significantly lower than benzylamine~9.33 at 25°C[1][2][3]
Dominant Electronic Effect Strong negative inductive (-I) and resonance effects from the triazole ringWeak negative inductive (-I) effect from the phenyl group
Predicted Basicity Weak BaseModerately Strong Base[1][2][3][4]

The Decisive Role of Electronic Effects on Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that withdraws electron density from the nitrogen will decrease its basicity (resulting in a lower pKa for the conjugate acid). Conversely, features that donate electron density will increase basicity.[5][6]

Benzylamine: The Inductive Effect Benchmark

In benzylamine, the amine group is separated from the phenyl ring by a methylene (-CH2-) spacer. This separation is crucial, as it prevents the nitrogen's lone pair from being delocalized into the aromatic π-system through resonance.[7] The primary electronic influence of the phenyl group is therefore a weak electron-withdrawing inductive effect. This effect slightly reduces the electron density on the nitrogen compared to a simple alkylamine (like propylamine, pKa ~10.71), but not drastically.[8] Consequently, benzylamine serves as a moderately strong base with a pKa of its conjugate acid being 9.33.[1][3][9]

1-(1H-1,2,4-triazol-5-yl)ethanamine: The Impact of a Potent Electron-Withdrawing Heterocycle

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This high density of electronegative nitrogen atoms makes the ring system profoundly electron-deficient.[10][11][12] This deficiency exerts a powerful electron-withdrawing effect on the attached ethanamine side chain through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atoms in the ring pull electron density away from the side chain through the sigma bonds.

  • Resonance Effect (-M): The lone pair of the exocyclic amine can be delocalized into the triazole ring, further reducing its availability for protonation.

Studies on the parent 1,2,4-triazole ring confirm it is a very weak base, with an alkalinity approximately five orders of magnitude lower than that of ammonia.[13][14] This inherent property of the ring system dramatically decreases the basicity of the attached amine group. While a precise experimental pKa for 1-(1H-1,2,4-triazol-5-yl)ethanamine is not available in cited literature, it is unequivocally a much weaker base than benzylamine.

The following diagram illustrates the key electronic factors influencing the basicity of each molecule.

G cluster_0 Benzylamine (pKa ≈ 9.33) cluster_1 1-(1H-1,2,4-triazol-5-yl)ethanamine (pKa << 9.33) b_amine Amine (N) b_spacer CH₂ Spacer b_amine->b_spacer σ-bond b_lp Localized Lone Pair b_amine->b_lp b_ring Phenyl Ring b_spacer->b_ring σ-bond b_effect Weak Inductive Withdrawal (-I) b_ring->b_effect t_lp Delocalized Lone Pair t_amine Amine (N) t_spacer CH Spacer t_amine->t_spacer t_amine->t_lp t_ring 1,2,4-Triazole Ring t_spacer->t_ring t_effect Strong Inductive & Resonance Withdrawal (-I, -M) t_ring->t_effect

Caption: Electronic factors affecting amine basicity.

Experimental Determination of pKa Values

Accurate pKa determination is essential for characterizing compounds in drug development. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely adopted methods.[15][16]

Method 1: Potentiometric Titration

This is considered a gold-standard method due to its precision and simplicity.[16][17] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Detailed Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[18]

  • Sample Preparation: Dissolve a precisely weighed amount of the amine compound in deionized water or a suitable co-solvent to a known concentration (typically 1-10 mM). The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.[16][18]

  • Ionic Strength Adjustment: Add a neutral salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[17][18]

  • Initial pH Adjustment: For a basic amine, add a known amount of a strong acid (e.g., 0.1 M HCl) to lower the initial pH to ~2, ensuring the amine is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel under constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a UV-active chromophore near the site of ionization.[20][21] The principle is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated.[22][23]

Detailed Protocol for UV-Vis Spectrophotometric Titration:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO, methanol). Add a small, constant volume of this stock solution to each buffer solution in a 96-well microplate or individual cuvettes to achieve the same final analyte concentration.[21]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[22]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion for the Research Professional

The comparison between 1-(1H-1,2,4-triazol-5-yl)ethanamine and benzylamine offers a compelling illustration of the power of substituent effects in molecular design.

  • Benzylamine (pKa ≈ 9.33) represents a standard moderately basic amine. Its pKa makes it predominantly protonated and positively charged at physiological pH (~7.4). This has significant implications for its interaction with biological membranes and targets.

  • 1-(1H-1,2,4-triazol-5-yl)ethanamine is predicted to be a significantly weaker base. The potent electron-withdrawing character of the 1,2,4-triazole ring drastically reduces the availability of the nitrogen's lone pair. This structural modification would lead to a molecule that is largely neutral at physiological pH, resulting in vastly different pharmacokinetic properties compared to benzylamine.

This analysis underscores the necessity of understanding the subtle interplay of inductive and resonance effects. For researchers in drug development, the choice between a benzyl or a triazolyl moiety is not trivial; it is a strategic decision that fundamentally alters the pKa and, consequently, the entire ADME profile of a potential drug candidate. The experimental protocols detailed herein provide the practical framework for obtaining these critical pKa values, empowering rational and data-driven molecular design.

References

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link][15]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link][22]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link][20]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link][23]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][18]

  • Esposito, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link][21]

  • FooDB. (2010). Showing Compound Benzylamine (FDB012059). Retrieved from [Link][9]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][19]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved from [Link][16]

  • Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link][17]

  • AIP Publishing. (2012). The electronic states of 1,2,4-triazoles. The Journal of Chemical Physics. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link][24]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage Learning. Retrieved from [25]

  • OpenStax. (n.d.). Basicity of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link][8]

  • Journal of Chemical Information and Modeling. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link][4]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link][5]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link][6]

  • ResearchGate. (2016). Electrochemical Behavior of 1, 2, 4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. Retrieved from [Link][11]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link][26]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link][13]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives. Retrieved from [Link][12]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Retrieved from [Link][14]

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Comparative Yield and Chemoselectivity: Catalytic Hydrogenation vs. Hydride Reduction for Triazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection in Drug Development and Organic Synthesis

The transformation of an azide to a primary amine is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like triazoles, which are prevalent in pharmaceuticals and agrochemicals.[1] For researchers and drug development professionals, the choice between synthetic methodologies is a critical decision, balancing yield, chemoselectivity, scalability, and safety. This guide provides an in-depth, objective comparison of two principal methods for the reduction of triazole azides to their corresponding amines: catalytic hydrogenation and hydride reduction.

At a Glance: Performance Comparison

FeatureCatalytic HydrogenationHydride Reduction
Typical Reagents H₂, Pd/C, PtO₂, Rh/Al₂O₃[2]LiAlH₄, NaBH₄[2]
Typical Yield (%) 85-99%[2]High, but substrate-dependent
Reaction Time 30 min - 24 h[2]Rapid[2]
Key Advantages High yields, clean reaction (N₂ byproduct), scalable[2]Powerful and rapid reducing agent[2]
Key Disadvantages Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups)[2]Lacks chemoselectivity, reduces many functional groups (e.g., esters, amides), requires anhydrous conditions and careful handling[2]

Catalytic Hydrogenation: The "Clean and Efficient" Workhorse

Catalytic hydrogenation is a highly effective and clean method for reducing azides to amines.[2] The process involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas.[2][3] The reaction proceeds through the addition of hydrogen across the azide functional group, liberating nitrogen gas and forming the desired amine.[2]

Mechanistic Rationale

The mechanism of catalytic hydrogenation of azides involves the adsorption of the azide and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the nitrogen atoms of the azide group, ultimately leading to the expulsion of a stable nitrogen molecule (N₂) and the formation of the primary amine.

cluster_0 Catalytic Hydrogenation Workflow Start Dissolve Triazole Azide in Solvent Add_Catalyst Add Catalyst (e.g., Pd/C) Start->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate Reaction Stir at RT or with Gentle Heating Hydrogenate->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation of a triazole azide.

Advantages and Causality:

The primary advantage of catalytic hydrogenation lies in its high yields and exceptional cleanliness. The sole byproduct is nitrogen gas, which simplifies the purification process significantly.[2] This method is also highly scalable, making it a preferred choice for industrial applications.[2] The efficiency stems from the high catalytic turnover of the metal surface, allowing for the conversion of large quantities of starting material with a relatively small amount of catalyst.

Limitations and Experimental Considerations:

A significant drawback of standard catalytic hydrogenation with catalysts like Pd/C is the potential for low chemoselectivity.[2] These catalysts can readily reduce other sensitive functional groups, such as alkenes, alkynes, carbonyls, and benzyl protective groups.[2][4] This lack of selectivity can be a major issue in the synthesis of complex molecules with multiple functional groups.

However, the choice of catalyst can mitigate this issue. For instance, rhodium on alumina (Rh/Al₂O₃) has demonstrated chemoselectivity for the reduction of azides in the presence of hydrogenolysis-labile groups like benzyl and benzyloxycarbonyl functionalities.[5] The choice of solvent can also influence the reaction's efficiency.

Hydride Reduction: The "Powerful and Rapid" Alternative

Hydride reduction offers a potent and swift alternative for the conversion of azides to amines. The most commonly employed hydride reagent for this transformation is lithium aluminum hydride (LiAlH₄).

Mechanistic Rationale

The mechanism of hydride reduction of an azide with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the terminal nitrogen atom of the azide. This is followed by a series of intramolecular rearrangements and further hydride additions, ultimately leading to the liberation of nitrogen gas and the formation of an aluminum-amine complex. Aqueous workup then liberates the final primary amine.

cluster_1 Hydride Reduction Workflow Start Prepare LiAlH₄ Suspension in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Azide Add Triazole Azide Solution Dropwise Cool->Add_Azide Warm Warm to Room Temperature Add_Azide->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Careful Quenching (e.g., Fieser workup) Monitor->Quench Reaction Complete Filter Filter to Remove Aluminum Salts Quench->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify Extract->Purify

Caption: General experimental workflow for the hydride reduction of a triazole azide.

Advantages and Causality:

The key advantage of using powerful hydride reagents like LiAlH₄ is the rapid reaction rate.[2] These reagents are highly reactive and can effect the reduction quickly, often at low temperatures.

Limitations and Experimental Considerations:

The high reactivity of LiAlH₄ is also its primary disadvantage. It exhibits poor chemoselectivity and will readily reduce a wide array of other functional groups, including esters, amides, carboxylic acids, ketones, and aldehydes.[2][4] This makes it unsuitable for the synthesis of complex molecules where such functional groups need to be preserved.

Furthermore, LiAlH₄ reacts violently with protic solvents, including water, and requires strictly anhydrous reaction conditions and careful handling.[2] The workup procedure to quench the excess hydride and hydrolyze the aluminum-amine complex must be performed with extreme caution. Sodium borohydride (NaBH₄) is a milder alternative but is generally not effective for the reduction of azides on its own, often requiring additives.[6]

Head-to-Head Comparison: Making the Right Choice

ConsiderationCatalytic HydrogenationHydride ReductionRecommendation
Chemoselectivity Moderate to High (Catalyst Dependent)LowFor complex molecules with sensitive functional groups, catalytic hydrogenation with a selective catalyst (e.g., Rh/Al₂O₃) is preferred.[5]
Yield Generally High and ReproducibleSubstrate and Workup DependentFor straightforward substrates without other reducible groups, both methods can provide high yields.
Scalability ExcellentChallenging due to safety and workupCatalytic hydrogenation is the method of choice for large-scale synthesis.[2]
Safety & Handling Requires handling of flammable H₂ gas and pyrophoric catalysts.Requires handling of highly reactive and water-sensitive hydrides.[2]Both methods require careful handling, but the hazards associated with large-scale hydride reductions are often more acute.
Cost-Effectiveness Catalyst cost can be a factor, but they are often reusable.Hydride reagents can be costly, especially for large-scale reactions.For large-scale production, the reusability of catalysts in hydrogenation often makes it more economical.
Byproducts N₂ gas (clean)[2]Aluminum salts (requires careful workup and removal)The clean nature of catalytic hydrogenation simplifies purification.

Experimental Protocols

Catalytic Hydrogenation of a Triazole Azide

Materials:

  • Triazole azide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a round-bottom flask, dissolve the triazole azide in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude triazole amine.

  • Purify the product by column chromatography or recrystallization if necessary.

Hydride Reduction of a Triazole Azide

Materials:

  • Triazole azide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF in the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the triazole azide in anhydrous THF and add it to the dropping funnel.

  • Add the azide solution dropwise to the stirred LiAlH₄ suspension, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off.

  • Wash the precipitate with additional THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triazole amine.

  • Purify the product as needed.

Conclusion and Recommendations

The choice between catalytic hydrogenation and hydride reduction for the synthesis of triazole amines is highly dependent on the specific substrate and the overall synthetic strategy.

Catalytic hydrogenation is the superior method when:

  • High chemoselectivity is required, and a suitable selective catalyst is available.

  • The reaction is being performed on a large scale.

  • A clean reaction profile and simple workup are priorities.

Hydride reduction may be considered when:

  • The substrate lacks other reducible functional groups.

  • A very rapid reduction is necessary.

  • The scale of the reaction is small, and appropriate safety precautions for handling reactive hydrides are in place.

For drug development professionals and researchers working with complex, multi-functionalized molecules, the development of chemoselective catalytic hydrogenation protocols offers the most robust and scalable path to the desired triazole amines.

References

  • Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta, 2(1), 635–646. [Link]

  • Organic Chemistry Portal. "Staudinger Reaction". [Link]

  • Organic Chemistry Tutor. "The Staudinger Reaction". [Link]

  • Sakai, N.; et al. (2016). "Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks". CrystEngComm, 18, 6189-6192. [Link]

  • Gaponik, P. N.; Voitekhovich, S. V.; Ivashkevich, O. A. (2021). "State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application". Mini-Reviews in Organic Chemistry, 18(6), 725-738. [Link]

  • Baral, A.; et al. (2016). "A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System". Journal of the American Chemical Society, 138(25), 7981–7988. [Link]

  • Galan, M. C.; et al. (2020). "Chemo-selective Rh-catalysed hydrogenation of azides into amines". Tetrahedron Letters, 61(49), 152589. [Link]

  • Sajiki, H.; et al. (2023). "Selective hydrogenation through phosphazide formation". RSC Advances, 13, 14358-14362. [Link]

  • ResearchGate. "Scale-up of Azide Chemistry: A Case Study". [Link]

  • ISRES Publishing. "Synthesis of 1,2,4 triazole compounds". [Link]

  • Organic Chemistry Portal. "Amine synthesis by azide reduction". [Link]

  • Monguchi, Y.; Sajiki, H. (2013). "Reduction of Azides". Science of Synthesis, 2013/1, 1-20. [Link]

  • ResearchGate. "Continuous flow azide formation: Optimization and scale-up". [Link]

  • University of Calgary. "Reduction of Azides". [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, including widely used antifungal drugs.[1][2] Characterizing these molecules is paramount, and mass spectrometry (MS) stands out as a principal analytical tool for structural elucidation and quantification. Understanding the fragmentation patterns of these derivatives is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide provides an in-depth comparison of the fragmentation behaviors of 1,2,4-triazole derivatives, moving beyond a simple catalog of fragments to explain the underlying chemical principles. We will explore how different ionization techniques and substituent groups dictate the fragmentation pathways, providing a predictive framework for researchers in the field.

Pillar 1: The Core Fragmentation Logic of the 1,2,4-Triazole Ring

The fragmentation of the 1,2,4-triazole ring itself provides the foundational grammar for interpreting the mass spectra of its more complex derivatives. The specific pathways are highly dependent on the ionization method employed.

Under Electron Ionization (EI): This high-energy technique induces extensive fragmentation. For simple alkyl-substituted 1,2,4-triazoles, a major fragmentation pathway involves the elimination of a molecule of hydrogen cyanide (HCN).[3] Notably, the loss of molecular nitrogen (N2) is often a minor or entirely absent pathway, which helps distinguish it from other nitrogen-rich heterocycles like some 1,2,3-triazoles.[3][4] Labeling studies have confirmed that no significant scrambling of nitrogen or hydrogen atoms occurs within the ring before this cleavage, making the fragmentation pattern relatively predictable.[3]

Under Electrospray Ionization (ESI): ESI is a softer ionization technique that typically generates a protonated molecular ion, [M+H]+. The subsequent fragmentation, induced by collision-induced dissociation (CID), is directed by the site of protonation—usually the most basic nitrogen atom. Fragmentation of the core ring often requires higher collision energies once more labile substituent groups have been cleaved. A consistent fragment corresponding to the protonated 1,2,4-triazole core can serve as a valuable structural marker across a series of related compounds.[5]

Pillar 2: A Comparative Analysis of Substituent-Driven Fragmentation

The true diversity in fragmentation arises from the nature of the substituents attached to the triazole core. Different functional groups direct cleavage events to specific bonds, creating diagnostic ions that are key to structural confirmation.

Case Study 1: Aryl and Phenyl Substituents

N-phenyl derivatives introduce unique fragmentation pathways. Under ESI-MS, alongside cleavages related to other substituents, the fragmentation can involve the phenyl group itself or lead to a more profound degradation of the triazole ring.[5][6] In EI-MS of more complex systems, such as those containing phenylthiazole groups, fragmentation of the single bond between the phenyl group and the rest of the molecule can produce ions at m/z = 77 (C6H5+), but the corresponding loss of the phenyl group from the molecular ion is not always observed.[7]

Case Study 2: Thione and Mercapto Derivatives

The presence of a sulfur atom, as seen in 1,2,4-triazole-3-thiones or S-alkyl derivatives, significantly directs fragmentation.

  • Protonation and Cleavage: In ESI-MS, protonated molecular ions [M+H]+ are readily formed, with characteristic isotopic peaks confirming the presence of sulfur.[5]

  • Dominant Fragmentation: Fragmentation primarily involves cleavage at the sulfur atom and substituents on the nitrogen atoms. For S-alkyl derivatives, a prominent pathway is the loss of the alkyl group as an alkene.[5][6]

Case Study 3: Complex Derivatives (e.g., Antifungal Agents)

The triazole antifungal agents, such as fluconazole and voriconazole, are excellent models for understanding the fragmentation of highly substituted, multi-functionalized derivatives. These compounds are routinely monitored in clinical settings using LC-MS/MS.[1][8][9][10]

The fragmentation of these molecules is typically a multi-step process initiated by the cleavage of the most labile bonds. For example, in many complex triazoles, the bond between the triazole ring and a substituted side chain is a common point of initial cleavage.

Below is a comparative table summarizing key fragments for two major antifungal drugs.

Compound Precursor Ion (m/z) Key Product Ions (m/z) Interpretation of Major Fragmentation
Fluconazole 307.1238.1, 220.1, 127.1Cleavage of the propan-2-ol side chain, loss of the difluorophenyl group, and formation of ions containing the core triazole structure.
Voriconazole 349.1280.1, 224.1, 127.1Loss of the fluoropyrimidine group, cleavage at the chiral alcohol center, and generation of the triazole-containing fragment.

This data highlights a common theme: even in complex molecules, fragmentation pathways often converge to produce a few stable, diagnostic ions that retain the core heterocyclic structure.

Pillar 3: Isomeric Differentiation

A significant challenge in chemical analysis is the differentiation of isomers. Mass spectrometry can be a powerful tool for this purpose, as isomers often exhibit distinct fragmentation patterns. While distinguishing between positional isomers within the 1,2,4-triazole class can be subtle, differentiating between 1,2,4- and 1,2,3-triazole isomers is often more straightforward.

For instance, under some ESI-MS/MS conditions, certain 1,2,3-triazoles have been shown to undergo gas-phase rearrangement to a 1,2,3-thiadiazole structure, a phenomenon not typically observed for 1,2,4-triazoles.[11] Furthermore, the characteristic loss of N2, which is disfavored in 1,2,4-triazoles, can be a prominent pathway for some 1,2,3-triazole derivatives.[3][4]

Experimental Protocols & Workflows

Trustworthy data is built on robust methodologies. Below is a representative protocol for the analysis of 1,2,4-triazole derivatives by LC-MS/MS, similar to those used in therapeutic drug monitoring.[8][9][12]

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Serum/Plasma):

    • To 50 µL of serum, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing a deuterated internal standard).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

    • Causality: Protein precipitation is a rapid and effective method to remove the bulk of the sample matrix, which can interfere with ionization and clog the LC system. The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A typical gradient would start at ~10% B, ramp up to 95% B over 2-3 minutes, hold for 1 minute, and then re-equilibrate at initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35-40 °C.

    • Causality: Reverse-phase chromatography effectively separates moderately polar to nonpolar triazole derivatives from endogenous interferences. The acidic mobile phase (formic acid) promotes protonation of the analytes, which is essential for positive mode ESI. A gradient elution ensures that compounds with different polarities are eluted as sharp peaks in a short timeframe.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument and analytes.

    • MRM Transitions: Determine the precursor ion (typically [M+H]+) and the most stable, abundant product ions for each analyte and internal standard by infusing the pure compounds. Collision energy should be optimized for each transition to maximize signal intensity.

    • Causality: ESI in positive mode is ideal for nitrogen-containing heterocycles like triazoles. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise and allowing for accurate quantification even at low concentrations.

Visualizing the Logic: Fragmentation Pathways and Analytical Workflow

Diagrams are essential for conceptualizing complex processes. The following Graphviz diagrams illustrate a generalized fragmentation pathway and the overall analytical workflow.

Fragmentation_Pathway M_H [M+H]+ Substituted 1,2,4-Triazole Frag1 [M+H - R1]+ Loss of Side Chain M_H->Frag1 -R1 Frag2 [M+H - R2]+ Loss of another Substituent M_H->Frag2 -R2 Core [Triazole Core Fragment]+ Diagnostic Ion Frag1->Core Further Fragmentation

Caption: Generalized ESI-MS/MS fragmentation of a substituted 1,2,4-triazole.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Collection Protein Precipitation Centrifugation Supernatant Transfer LC LC Separation C18 Column Prep->LC:f0 MS ESI-MS/MS MRM Detection LC:f1->MS:f0 Data Peak Integration Quantification Report Generation MS:f1->Data

Caption: Standard workflow for quantitative analysis of triazoles by LC-MS/MS.

Conclusion

The mass spectral fragmentation of 1,2,4-triazole derivatives is a predictable process governed by the fundamental principles of ion chemistry. While the core heterocycle has its own characteristic cleavage patterns, the substituents ultimately direct the most prominent fragmentation pathways. By leveraging soft ionization techniques like ESI and the selectivity of MS/MS, researchers can confidently identify and quantify these vital compounds. A thorough understanding of how factors like substitution and ionization method influence fragmentation is essential for any scientist working on the discovery, development, or clinical monitoring of 1,2,4-triazole-based drugs.

References

  • ResearchGate. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • R Discovery. (1973, January 1). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Available from: [Link]

  • American Association for Clinical Chemistry. (2017, June 1). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. (2017, May 1). A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum. Available from: [Link]

  • Taylor & Francis Online. (2006, September 23). Mass Spectra of Some 1,2,4-Triazoles. Available from: [Link]

  • PubMed. (2024, November 15). A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients. Available from: [Link]

  • Scientific Conference Portal. (2020, March 5). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

  • PubMed. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Available from: [Link]

  • MDPI. (2023, October 30). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Available from: [Link]

  • IASJ. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. Available from: [Link]

  • Oxford Academic. (2006, March 27). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Available from: [Link]

  • National Library of Medicine. (n.d.). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Available from: [Link]

  • National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available from: [Link]

  • ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. Available from: [Link]

  • ResearchGate. (2017, November 9). (PDF) Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles. Available from: [Link]

  • Trade Science Inc. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine. Available from: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Available from: [Link]

  • Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(1H-1,2,4-triazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 1-(1H-1,2,4-triazol-5-yl)ethanamine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols for compounds with limited published toxicological data, such as 1-(1H-1,2,4-triazol-5-yl)ethanamine, demand a rigorous and proactive approach. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound, grounding its recommendations in an analysis of its constituent functional groups—a primary amine and a 1,2,4-triazole ring.

The absence of a specific Safety Data Sheet (SDS) necessitates a conservative risk assessment. This protocol is built on the well-documented hazards of similar chemical classes to ensure the highest level of protection for laboratory personnel. All procedures must align with your institution's Chemical Hygiene Plan and the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3][4][5]

Part 1: Hazard Analysis by Proxy

1-(1H-1,2,4-triazol-5-yl)ethanamine combines two key functional groups whose potential hazards are well-characterized:

  • Aliphatic Amines : The ethanamine portion suggests potential health hazards. Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[6] Inhalation of amine vapors can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[7] While aromatic amines are more frequently associated with carcinogenicity, all amines should be handled with care to prevent skin absorption and inhalation.[6][8][9]

  • 1,2,4-Triazole Moiety : The 1,2,4-triazole ring is a common feature in many pharmacologically active compounds.[10][11] While many derivatives have low toxicity, the class has been associated with potential reproductive and developmental toxicity in animal studies.[12][13] Some triazoles are also documented as eye and skin irritants.[12][14] A derivative, 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine, is classified as Acute Toxicity, Oral (Category 3), signaling a significant hazard if ingested.[15]

Given these potential risks, a stringent personal protective equipment (PPE) and handling protocol is mandatory.

Part 2: The Core PPE Ensemble

The selection of PPE must create a comprehensive barrier against dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 1-(1H-1,2,4-triazol-5-yl)ethanamine in solid or solution form.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).Primary amines can be corrosive and are readily absorbed through the skin.[6][8] Double-gloving provides an extra layer of protection against potential permeation or tears. Gloves should be changed immediately upon contamination or after a maximum of two hours of use.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.Protects against splashes of liquids and airborne particles. The 1,2,4-triazole moiety is a known eye irritant.[12] A face shield offers a broader barrier for the entire face.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Prevents contact with skin on the arms and body. The lab coat should be buttoned completely.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood or if aerosolization is possible.[2][5]Amine vapors can cause respiratory irritation.[7] The specific type of respirator should be determined by a formal risk assessment.

Part 3: Safe Handling and Operational Workflow

All manipulations involving 1-(1H-1,2,4-triazol-5-yl)ethanamine must be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on PPE in the following order: lab coat, inner gloves, outer gloves, and face shield/goggles.

  • Weighing and Transfer :

    • If weighing the solid, do so within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If making a solution, add the solid to the solvent slowly.

  • During the Reaction : Keep all containers sealed when not in use. Ensure continuous ventilation.

  • Post-Handling :

    • Decontaminate all surfaces with an appropriate solvent.

    • Segregate all waste as described in Part 4.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves, face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.

Below is a diagram illustrating the logical flow for safely handling this chemical.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Preparedness RiskAssessment Conduct Risk Assessment GatherMaterials Gather All Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea Prepare Fume Hood GatherMaterials->PrepWorkArea DonPPE Don PPE (Coat, Gloves, Eye Protection) PrepWorkArea->DonPPE Begin Work PerformWork Weigh & Handle Compound DonPPE->PerformWork Cleanup Decontaminate Surfaces PerformWork->Cleanup SegregateWaste Segregate Chemical Waste Cleanup->SegregateWaste Final Steps DoffPPE Doff PPE Safely SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End End SpillKit Locate Spill Kit Eyewash Know Eyewash/Shower Location

Caption: Workflow for Safe Handling of 1-(1H-1,2,4-triazol-5-yl)ethanamine.

Part 4: Decontamination and Disposal Plan

Proper waste management is critical to ensure the safety of all personnel and to protect the environment.[9]

  • Waste Segregation : All waste contaminated with 1-(1H-1,2,4-triazol-5-yl)ethanamine must be segregated into a dedicated, clearly labeled hazardous waste container.[16][17] This includes:

    • Disposable gloves, weigh paper, and pipette tips.

    • Contaminated solvents and reaction mixtures.

    • Rinsate from cleaning glassware.

  • Container Management : Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a cool, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[16][17][18]

  • Disposal Protocol : Arrange for disposal through your institution's licensed hazardous waste management provider.[19] Do not pour amine waste down the drain, as it can be harmful to aquatic life.[16] Empty containers that held the raw chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[17]

Part 5: Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[20]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

By adhering to this comprehensive guide, researchers can confidently handle 1-(1H-1,2,4-triazol-5-yl)ethanamine, ensuring both personal safety and the integrity of their research environment.

References

  • 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. National Center for Biotechnology Information. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH - CDC Archive. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. [Link]

  • Protective Clothing and Ensembles. NIOSH - CDC. [Link]

  • Advice on toxicological evaluation of 1,2,4-triazole. Netherlands Food and Consumer Product Safety Authority. [Link]

  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration. [Link]

  • 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Government Publishing Office. [Link]

  • Current global standards for chemical protective clothing: how to choose the right protection for the right job? National Center for Biotechnology Information. [Link]

  • Chemical Waste Guide. Business Waste. [Link]

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  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety - Princeton University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. Medium. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Amulet. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Guidelines for the Selection of Chemical Protective Clothing. U.S. Environmental Protection Agency. [Link]

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  • 1,2,4-Triazole SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.